molecular formula C29H25BF2N4 B1460097 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide CAS No. 1337979-86-8

5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

Cat. No. B1460097
M. Wt: 478.3 g/mol
InChI Key: KDOFHEZVMVCAMJ-UHFFFAOYSA-N
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Description

The compound “5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide” is a complex organic molecule. It has a molecular weight of 380.2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19BF2N2O2/c1-12-17(10-27)14(3)25-20(12)19(16-8-6-5-7-9-16)21-13(2)18(11-28)15(4)26(21)22(25,23)24/h5-11,25H,3H2,1-2,4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Luminescent Properties and Applications

BODIPY compounds, including the specified derivative, have been recognized for their superior luminescent properties. A study detailed the preparation of BODIPY composite nanofibers with excellent emitting properties through an electrospinning technique. These nanofibers, incorporating the compound , demonstrated significant improvement in luminescence and thermal stability, making them promising for advanced photonic applications (Mu et al., 2017).

Photodynamic Therapy Applications

Another research focus is the development of oxovanadium(IV) conjugates of BODIPY for photodynamic therapy. These conjugates exhibit photo-induced cytotoxicity in cancer cells, offering a pathway for the development of novel anticancer treatments. The study highlights the potential of these compounds in generating singlet oxygen and causing DNA crosslinking upon light exposure, thus demonstrating significant anticancer activity (Kumar et al., 2019).

Chemosensing Applications

In chemosensing, BODIPY derivatives have been utilized for the detection and separation of toxic ions in aqueous media. A water-soluble polymer integrated with thiosemicarbazone units, based on the BODIPY framework, demonstrated high sensitivity and selectivity towards Hg(II) ions, showcasing the utility of these compounds in environmental monitoring and remediation efforts (Haldar & Lee, 2019).

Optoelectronic Applications

On the optoelectronic front, BODIPY derivatives have been explored for their potential in photovoltaic applications. Computational studies on F-BODIPY derivatives have shown promising optoelectronic properties suitable for organic semiconductor devices, highlighting their potential in developing low-cost and efficient photovoltaic systems (Chaudhry et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BF2N4/c1-18-25(23-10-14-33-15-11-23)20(3)35-28(18)27(22-8-6-5-7-9-22)29-19(2)26(24-12-16-34-17-13-24)21(4)36(29)30(35,31)32/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOFHEZVMVCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=CC=C5)C)C6=CC=NC=C6)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Reactant of Route 2
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Reactant of Route 3
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Reactant of Route 4
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Reactant of Route 5
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Reactant of Route 6
Reactant of Route 6
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

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